molecular formula C18H14FNO3S B11999368 5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid

5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid

Cat. No.: B11999368
M. Wt: 343.4 g/mol
InChI Key: HSBHXBUFUADIFN-UHFFFAOYSA-N
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Description

5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid is an organic compound with the molecular formula C18H14FNO3S It is characterized by the presence of a naphthalene ring system substituted with a sulfinic acid group and a carbamoyl group attached to a 4-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid typically involves multi-step organic reactions One common method includes the reaction of naphthalene derivatives with sulfinic acid precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to sulfides.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes. The presence of the 4-fluorophenyl carbamoyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid is unique due to its specific structural features, including the naphthalene ring system and the sulfinic acid group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H14FNO3S

Molecular Weight

343.4 g/mol

IUPAC Name

5-[2-(4-fluoroanilino)-2-oxoethyl]naphthalene-1-sulfinic acid

InChI

InChI=1S/C18H14FNO3S/c19-13-7-9-14(10-8-13)20-18(21)11-12-3-1-5-16-15(12)4-2-6-17(16)24(22)23/h1-10H,11H2,(H,20,21)(H,22,23)

InChI Key

HSBHXBUFUADIFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)S(=O)O)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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